Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide is a fluorinated organosulfur compound with the molecular formula C12F26S3 and a molecular weight of 734.28 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide typically involves the reaction of hexafluoropropene dimers with disulfur dichloride in the presence of cesium fluoride as a catalyst. The reaction is carried out in N,N-dimethylformamide, resulting in the formation of the desired trisulfide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trisulfide to disulfides and thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism by which Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorinated alkyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can lead to alterations in membrane fluidity and protein function, contributing to its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] disulfide: A related compound with similar fluorinated alkyl groups but with two sulfur atoms instead of three.
Bis[perfluoro(1,1-dimethylbutyl)] trisulfide: Another trisulfide compound with different fluorinated alkyl groups.
Uniqueness
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide is unique due to its specific fluorinated alkyl groups and trisulfide structure, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific reactivity patterns.
Properties
Molecular Formula |
C12F26S3 |
---|---|
Molecular Weight |
734.3 g/mol |
IUPAC Name |
2-[[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]trisulfanyl]-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane |
InChI |
InChI=1S/C12F26S3/c13-3(14,5(17,18)11(33,34)35)1(7(21,22)23,8(24,25)26)39-41-40-2(9(27,28)29,10(30,31)32)4(15,16)6(19,20)12(36,37)38 |
InChI Key |
AMYYQTQKAUWTOB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)SSSC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.